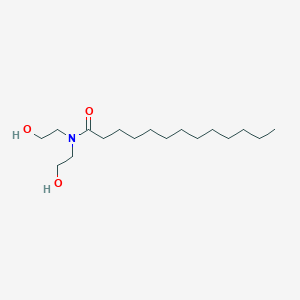![molecular formula C25H38O2 B14442887 4-Pentylphenyl 4-pentylbicyclo[2.2.2]octane-1-carboxylate CAS No. 75390-90-8](/img/structure/B14442887.png)
4-Pentylphenyl 4-pentylbicyclo[2.2.2]octane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Pentylphenyl 4-pentylbicyclo[2.2.2]octane-1-carboxylate is a complex organic compound known for its unique structural properties. It features a bicyclic octane core with a carboxylate group and two pentyl chains, making it a subject of interest in various scientific fields, including chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Pentylphenyl 4-pentylbicyclo[2.2.2]octane-1-carboxylate typically involves the esterification of 4-pentylphenol with 4-pentylbicyclo[2.2.2]octane-1-carboxylic acid. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions to ensure complete esterification.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pentyl chains, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can target the carboxylate group, converting it into an alcohol.
Substitution: The aromatic ring in the compound can participate in electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed under controlled conditions.
Major Products:
Oxidation: Formation of pentanoic acid or pentanone derivatives.
Reduction: Formation of 4-pentylphenyl 4-pentylbicyclo[2.2.2]octanol.
Substitution: Formation of nitro or bromo derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
4-Pentylphenyl 4-pentylbicyclo[2.2.2]octane-1-carboxylate finds applications in various scientific domains:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers, due to its unique structural properties
Wirkmechanismus
The mechanism of action of 4-Pentylphenyl 4-pentylbicyclo[2.2.2]octane-1-carboxylate involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into certain binding sites, influencing biological pathways. For instance, it may interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
4-Pentylbicyclo[2.2.2]octane-1-carboxylic acid: Shares the bicyclic core but lacks the phenyl group, making it less versatile in certain applications.
4-Isothiocyanatophenyl 4-pentylbicyclo[2.2.2]octane-1-carboxylate:
Uniqueness: 4-Pentylphenyl 4-pentylbicyclo[2.2.2]octane-1-carboxylate stands out due to its combination of a bicyclic core and phenyl group, providing a balance of rigidity and flexibility. This unique structure makes it suitable for a wide range of applications, from materials science to medicinal chemistry.
Eigenschaften
CAS-Nummer |
75390-90-8 |
|---|---|
Molekularformel |
C25H38O2 |
Molekulargewicht |
370.6 g/mol |
IUPAC-Name |
(4-pentylphenyl) 4-pentylbicyclo[2.2.2]octane-1-carboxylate |
InChI |
InChI=1S/C25H38O2/c1-3-5-7-9-21-10-12-22(13-11-21)27-23(26)25-18-15-24(16-19-25,17-20-25)14-8-6-4-2/h10-13H,3-9,14-20H2,1-2H3 |
InChI-Schlüssel |
KDOQVAYNCATXHR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC1=CC=C(C=C1)OC(=O)C23CCC(CC2)(CC3)CCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


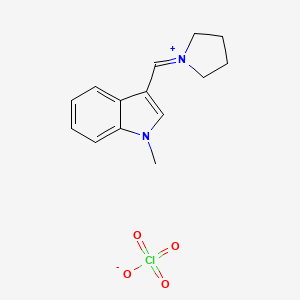

![1-[(Hexylsulfanyl)methyl]-3,5-dimethylpyridin-1-ium chloride](/img/structure/B14442813.png)
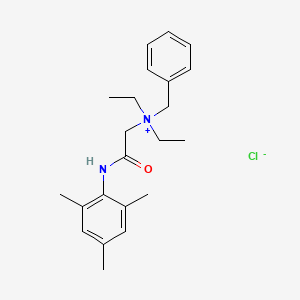
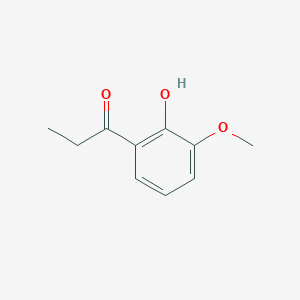

![2,7-Diazaspiro[4.4]nonane-1,3,8-trione (or 2,7-Diazaspiro[4.4]nonane-1,3,8-trione, (+/-)-)](/img/structure/B14442851.png)
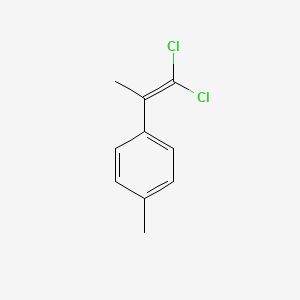

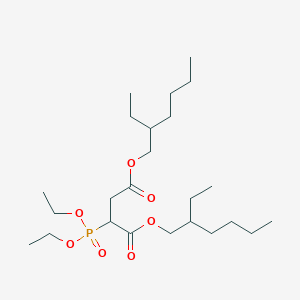
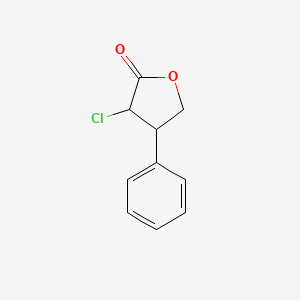

![N-(2'-Methyl[1,1'-biphenyl]-2-yl)thiourea](/img/structure/B14442898.png)
